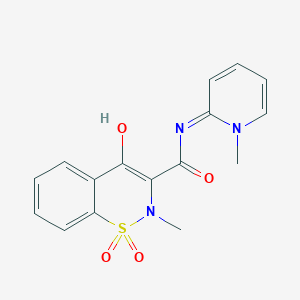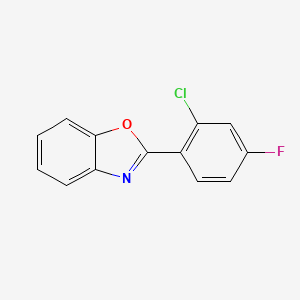
2-(2-Chloro-4-fluorophenyl)benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluorophenyl)benzoxazole: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a chloro and fluoro substituent on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenyl)benzoxazole typically involves the condensation of 2-aminophenol with 2-chloro-4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, under reflux conditions. The reaction yields the desired benzoxazole derivative after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chloro-4-fluorophenyl)benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products Formed:
Substitution Products: Derivatives with different substituents on the benzene ring.
Oxidation Products: Oxidized forms of the benzoxazole ring.
Reduction Products: Reduced forms of the benzoxazole ring.
Coupling Products: Biaryl derivatives with extended conjugation
Aplicaciones Científicas De Investigación
Chemistry: 2-(2-Chloro-4-fluorophenyl)benzoxazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is being investigated for its anti-inflammatory, analgesic, and antiviral activities .
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also used in the formulation of agrochemicals for crop protection .
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of DNA topoisomerases, protein kinases, or cyclooxygenases, leading to its antimicrobial, anticancer, or anti-inflammatory effects .
Comparación Con Compuestos Similares
- 2-(4-Fluorophenyl)benzoxazole
- 2-(2-Chlorophenyl)benzoxazole
- 2-(2-Fluorophenyl)benzoxazole
- 2-(4-Chlorophenyl)benzoxazole
Comparison: 2-(2-Chloro-4-fluorophenyl)benzoxazole is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution can enhance its biological activity and selectivity compared to compounds with only one substituent. The combination of these substituents can also influence the compound’s physicochemical properties, such as solubility and stability .
Propiedades
Fórmula molecular |
C13H7ClFNO |
|---|---|
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClFNO/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
Clave InChI |
RGQRLFNVLJIPJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


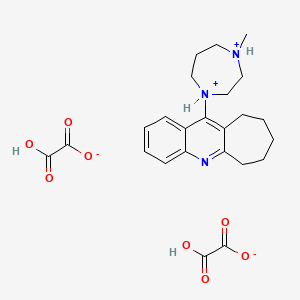
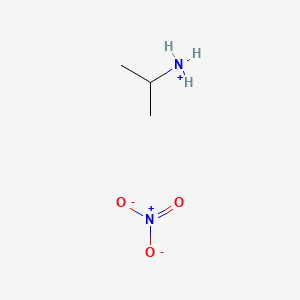
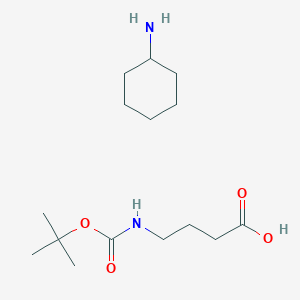
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
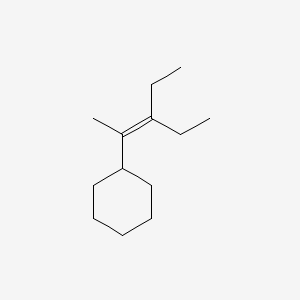
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
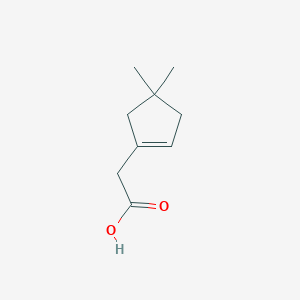
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
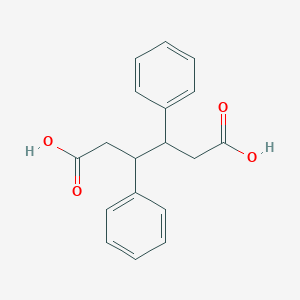
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
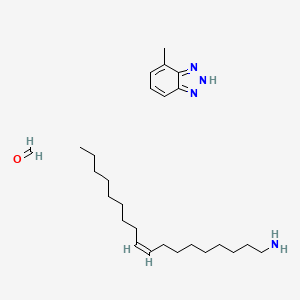
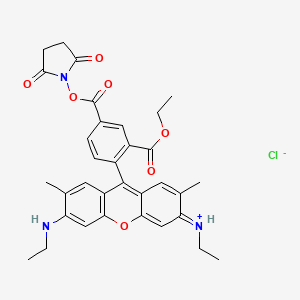
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
